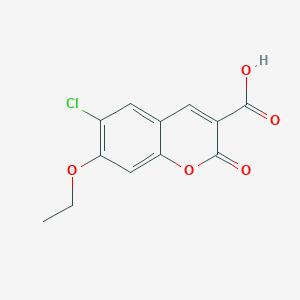
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenyl group, which is a benzene ring attached to the imidazole ring. The compound is often studied for its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Ethanamine Side Chain: The ethanamine side chain can be introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form imidazole derivatives with different substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents on the imidazole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may yield various imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparaison Avec Des Composés Similaires
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanone:
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamide: This compound has an amide group instead of an amine group, leading to different stability and solubility properties.
The uniqueness of this compound lies in its specific structure and the presence of the ethanamine side chain, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H15Cl2N3 |
|---|---|
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;;/h2-8H,12H2,1H3,(H,13,14);2*1H/t8-;;/m0../s1 |
Clé InChI |
CGDFQKHWTYTMOS-JZGIKJSDSA-N |
SMILES isomérique |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl |
SMILES canonique |
CC(C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)


